Dioxybenzone

Beschreibung

Eigenschaften

IUPAC Name |

(2-hydroxy-4-methoxyphenyl)-(2-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZZCSHVIGVWFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Record name | 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022403 |

Source

|

| Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-dihydroxy-4-methoxybenzophenone is a yellow powder. (NTP, 1992), Dry Powder |

Source

|

| Record name | 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

338 to 347 °F at 1 mmHg (NTP, 1992), BP: 172 °C at 1 mm Hg |

Source

|

| Record name | 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dioxybenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in water, Solubility in g/100 mL at 25 °C: ethanol 21.8; isopropanol 17; propylene glycol6.2; ethylene glycol 3.0; n-hexane 1.5, Freely soluble in alcohol, toluene |

Source

|

| Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.39 g/cu cm at 22.7 °C |

Source

|

| Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow powder | |

CAS No. |

131-53-3 |

Source

|

| Record name | 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Dihydroxy-4-methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxybenzone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioxybenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dioxybenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dioxybenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioxybenzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXYBENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B762XZ551X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68 °C, MP: 70.6-77.2 °C |

Source

|

| Record name | Dioxybenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dioxybenzone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dioxybenzone, a widely used ultraviolet (UV) absorbing agent in sunscreens and other commercial products. The primary synthetic pathway involves a two-step process commencing with the Friedel-Crafts acylation of resorcinol (B1680541) with salicylic (B10762653) acid to yield the intermediate, 2,2',4-trihydroxybenzophenone (B1594374). This intermediate subsequently undergoes a regioselective O-methylation at the 4-position to produce dioxybenzone. This document details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data in a structured format. Diagrams generated using the DOT language are included to visually represent the synthesis pathway and reaction mechanisms, facilitating a deeper understanding for researchers and professionals in chemical synthesis and drug development.

Introduction

Dioxybenzone, also known as benzophenone-8, is an organic compound extensively used as a broad-spectrum UV filter in sunscreens and other personal care products to protect against the harmful effects of solar radiation. Its chemical structure, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone, features a benzophenone (B1666685) core with hydroxyl and methoxy (B1213986) substituents that are crucial for its UV-absorbing properties. A thorough understanding of its synthesis is vital for process optimization, impurity profiling, and the development of novel UV-protecting agents. This guide delineates the primary synthetic route to dioxybenzone, focusing on the core chemical transformations and providing practical experimental details.

Synthesis Pathway Overview

The most common and industrially viable synthesis of dioxybenzone proceeds through a two-step sequence:

-

Step 1: Friedel-Crafts Acylation. Resorcinol is acylated with salicylic acid in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), to form 2,2',4-trihydroxybenzophenone.

-

Step 2: Selective O-Methylation. The intermediate, 2,2',4-trihydroxybenzophenone, is then selectively methylated at the hydroxyl group at the 4-position using a methylating agent such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) under basic conditions.

The overall synthetic transformation is depicted below:

Reaction Mechanisms

Step 1: Friedel-Crafts Acylation of Resorcinol

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this step, the Lewis acid catalyst, ZnCl₂, activates the salicylic acid to generate an acylium ion electrophile. Resorcinol, being an electron-rich aromatic compound, then acts as a nucleophile, attacking the acylium ion to form the substituted benzophenone.

The key mechanistic steps are:

-

Formation of the Acylium Ion: The Lewis acid (ZnCl₂) coordinates to the carbonyl oxygen and the hydroxyl group of the carboxylic acid of salicylic acid, facilitating the formation of a highly reactive acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich resorcinol ring attacks the electrophilic carbon of the acylium ion, leading to the formation of a sigma complex (arenium ion).

-

Deprotonation: A proton is lost from the sigma complex, restoring the aromaticity of the ring and yielding the 2,2',4-trihydroxybenzophenone product.

Step 2: Selective O-Methylation

The regioselective methylation of the 4-hydroxyl group is achieved under carefully controlled conditions. The hydroxyl groups of 2,2',4-trihydroxybenzophenone have different acidities. The hydroxyl group at the 4-position is more acidic and sterically more accessible than the two ortho-hydroxyl groups, which are involved in intramolecular hydrogen bonding with the carbonyl oxygen. This difference in reactivity allows for selective methylation.

The mechanism proceeds via a Williamson ether synthesis:

-

Deprotonation: A base, such as sodium carbonate (Na₂CO₃), deprotonates the most acidic hydroxyl group (at the 4-position) to form a phenoxide ion.

-

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction, displacing the sulfate leaving group and forming the methyl ether.

Experimental Protocols

Step 1: Synthesis of 2,2',4-Trihydroxybenzophenone

This protocol is based on general procedures for Friedel-Crafts acylation of phenols and may require optimization.

Materials:

-

Resorcinol

-

Salicylic acid

-

Anhydrous zinc chloride (ZnCl₂)

-

Solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane)

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the solvent and anhydrous zinc chloride.

-

To this suspension, add resorcinol and salicylic acid.

-

Heat the reaction mixture to the appropriate temperature (typically between 70-150 °C, depending on the solvent) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the zinc chloride complex.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove unreacted salicylic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,2',4-trihydroxybenzophenone by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Step 2: Synthesis of Dioxybenzone (Selective O-Methylation)

This protocol is adapted from patent literature (CN104945234A) and may require optimization.

Materials:

-

2,2',4-Trihydroxybenzophenone

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Solvent (e.g., toluene (B28343) or cyclohexane)

-

Distilled water

-

n-Hexane

Procedure:

-

In a reaction flask, dissolve 2,2',4-trihydroxybenzophenone in the chosen solvent (e.g., toluene).

-

Add sodium carbonate to the solution.

-

Heat the mixture with stirring to 45 °C.

-

Slowly add dimethyl sulfate dropwise to the reaction mixture.

-

Maintain the reaction at 45 °C for 2 hours after the addition is complete.

-

After the reaction period, add distilled water to the mixture and stir.

-

Separate the organic phase and wash it with water.

-

Remove the solvent from the organic phase by distillation.

-

The crude dioxybenzone can be further purified by distillation under reduced pressure and/or recrystallization from a solvent such as n-hexane.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Resorcinol | C₆H₆O₂ | 110.11 | White crystalline solid | 110-112 |

| Salicylic Acid | C₇H₆O₃ | 138.12 | White crystalline solid | 158-161 |

| 2,2',4-Trihydroxybenzophenone | C₁₃H₁₀O₄ | 230.22 | - | - |

| Dioxybenzone | C₁₄H₁₂O₄ | 244.24 | Yellow powder[1] | 68[1] |

Reaction Conditions and Yields

| Reaction Step | Key Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |

| 1. Friedel-Crafts Acylation | Resorcinol, Salicylic Acid | ZnCl₂ | Toluene/Nitrobenzene | 70-150 | 2-6 | Variable |

| 2. Selective O-Methylation | 2,2',4-Trihydroxybenzophenone, Dimethyl Sulfate | Na₂CO₃ | Toluene | 45 | 2 | ~99.5 (purity) |

Mandatory Visualizations

Conclusion

The synthesis of dioxybenzone is a well-established process rooted in fundamental organic reactions. The two-step pathway involving Friedel-Crafts acylation followed by selective O-methylation provides an efficient route to this important UV-absorbing compound. This technical guide has provided a detailed overview of the synthesis pathway, reaction mechanisms, and experimental protocols, along with structured data and visual representations to aid researchers and professionals in the field. Further research may focus on the development of greener catalysts and more sustainable reaction conditions for the synthesis of dioxybenzone and its analogues.

References

Spectroscopic Profile of Dioxybenzone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dioxybenzone (Benzophenone-8), a common UV filter. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document summarizes key spectroscopic data from UV-Visible, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, and provides detailed experimental protocols for obtaining such data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the light-absorbing properties of dioxybenzone, which is crucial for its function as a UV filter.

Table 1: UV-Visible Absorption Data for Dioxybenzone

| Wavelength (λmax) | Region |

| 290 nm | UVB |

| 352 nm | UVA II |

Source: SPF List[1]

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of dioxybenzone.

1.1.1. Instrumentation

A double-beam UV-Visible spectrophotometer is required.

1.1.2. Reagents and Materials

-

Dioxybenzone analytical standard

-

Ethanol (B145695), spectroscopic grade

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Pipettes

1.1.3. Sample Preparation

-

Prepare a stock solution of dioxybenzone in ethanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of dilutions in ethanol to determine the optimal concentration for analysis (typically to achieve an absorbance between 0.2 and 0.8 at the λmax). A common concentration for analysis is 10 µg/mL.

1.1.4. Measurement Procedure

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable baseline.

-

Set the scanning wavelength range from 200 nm to 400 nm.

-

Fill a quartz cuvette with the blank solution (ethanol) and place it in the reference beam holder.

-

Fill another quartz cuvette with the dioxybenzone sample solution and place it in the sample beam holder.

-

Perform a baseline correction with the blank solution.

-

Acquire the absorption spectrum of the dioxybenzone sample.

-

Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of dioxybenzone, including the chemical environment of each proton and carbon atom. While experimental spectra are available from various sources, a complete and officially published assignment of all signals was not found in the available literature. The following tables present the expected chemical shifts based on the known structure of dioxybenzone and data from similar benzophenone (B1666685) derivatives.

Table 2: Predicted ¹H NMR Chemical Shifts for Dioxybenzone

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| OCH₃ | 3.8 - 4.0 | Singlet |

| Aromatic H | 6.5 - 8.0 | Multiplets |

| OH | 5.0 - 6.0 (broad) | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for Dioxybenzone

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 195 - 200 |

| Aromatic C-O | 155 - 165 |

| Aromatic C | 110 - 140 |

| OCH₃ | 55 - 60 |

Experimental Protocol: NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of dioxybenzone.

2.1.1. Instrumentation

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

2.1.2. Reagents and Materials

-

Dioxybenzone analytical standard

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes

-

Pipettes

2.1.3. Sample Preparation

-

Dissolve 5-10 mg of dioxybenzone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

2.1.4. Measurement Procedure

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of dioxybenzone and to obtain information about its structure through fragmentation analysis.

Table 4: Mass Spectrometry Data for Dioxybenzone

| Technique | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Electron Ionization (EI) | - | 244 (M⁺) | 227, 151, 121, 93, 77, 65 |

| Electrospray Ionization (ESI) | Positive | 245 [M+H]⁺, 267 [M+Na]⁺ | - |

| Electrospray Ionization (ESI) | Negative | 243 [M-H]⁻ | - |

Source: NIST WebBook, Sigma-Aldrich[2][3]

Experimental Protocol: Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the analysis of dioxybenzone using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a common technique for the analysis of UV filters in various matrices.

3.1.1. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

3.1.2. Reagents and Materials

-

Dioxybenzone analytical standard

-

Methanol (B129727), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Formic acid (optional, for mobile phase modification)

-

Acetonitrile, HPLC or LC-MS grade

-

Syringe filters (0.22 µm)

3.1.3. Sample Preparation

-

Prepare a stock solution of dioxybenzone in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition to a suitable concentration for injection (e.g., 1 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter before injection.

3.1.4. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution is commonly employed. For example:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

A typical gradient might run from 30% B to 95% B over 10 minutes.

-

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Ionization Mode: ESI in both positive and negative modes to detect [M+H]⁺ and [M-H]⁻ ions.

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis, selecting the precursor ion (e.g., m/z 245 for positive mode) and a characteristic product ion. For qualitative analysis, acquire full scan MS and product ion spectra.

Spectroscopic Analysis Workflow and Data Integration

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like dioxybenzone and the relationship between the different techniques in elucidating the molecular structure.

General workflow for spectroscopic analysis of dioxybenzone.

Integration of data from different spectroscopic techniques.

References

An In-depth Technical Guide to the Photochemical Properties and Degradation Pathways of Dioxybenzone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxybenzone (Benzophenone-8) is an organic ultraviolet (UV) filter utilized in sunscreen formulations to absorb UVB and UVA radiation. While effective in its primary function, its use has become less common due to concerns over its photochemical behavior and potential adverse effects. This technical guide provides a comprehensive overview of the photochemical properties of dioxybenzone, detailing its UV absorption characteristics and exploring its degradation pathways. Particular focus is placed on its metabolic activation into phototoxic metabolites, its reaction with environmental oxidants, and indirect photolysis mediated by reactive oxygen species. This document synthesizes quantitative data, outlines detailed experimental protocols for the assessment of its phototoxicity and degradation, and presents visual diagrams of key pathways to support further research and development in the field of dermatological sciences and photoprotection.

Photochemical Properties of Dioxybenzone

Dioxybenzone is a benzophenone (B1666685) derivative designed to absorb UV radiation, thereby protecting the skin from photodamage. Its efficacy is rooted in its molecular structure, which allows for the absorption of photons and subsequent dissipation of energy.

UV Absorption Spectrum

Dioxybenzone exhibits a broad UV absorption profile, offering protection against both UVB and short-wave UVA (UVA-II) radiation.[1][2][3] This characteristic is crucial for broad-spectrum sunscreens.

Photostability and Quantum Yield

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative data related to the photochemical properties and degradation of dioxybenzone.

Table 1: UV Absorption Properties of Dioxybenzone

| Property | Value | Reference |

| Peak Absorption (UVB) | ~290 nm | [2] |

| Peak Absorption (UVA-II) | ~352 nm | [2] |

Table 2: Metabolic and Degradation Parameters

| Parameter | Description | Value | Reference |

| Metabolic Conversion | Percentage of dioxybenzone metabolized to glucuronide conjugates in skin cell models. | 20-25% | [5] |

| Second-order rate coefficient (k_app) | Reaction of dioxybenzone with aqueous chlorine. | pH-dependent | [6] |

Degradation Pathways of Dioxybenzone

The degradation of dioxybenzone can proceed through several distinct pathways, including metabolic activation in biological systems, reactions with environmental chemicals, and indirect photolysis.

Metabolic Activation in Skin Cells: Formation of Phototoxic Glucuronide Conjugates

A significant degradation pathway for dioxybenzone when applied to the skin is its metabolism by skin cells into glucuronide conjugates.[5] This biotransformation process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to one of the hydroxyl groups of dioxybenzone. While glucuronidation is a common detoxification pathway, the resulting dioxybenzone-glucuronide has been shown to be phototoxic. Upon exposure to UV radiation, this metabolite can generate reactive oxygen species (ROS), leading to cellular damage.

In Vivo Metabolism: Demethylation and Hydroxylation

In vivo studies in rats have identified other metabolic pathways for dioxybenzone, primarily involving demethylation of the methoxy (B1213986) group and hydroxylation of the aromatic ring. These reactions, likely occurring in the liver, produce metabolites that can then be further conjugated and excreted.

Reaction with Aqueous Chlorine

In environments such as swimming pools, dioxybenzone can react with aqueous chlorine. The reaction rates are pH-dependent, and this transformation can lead to the formation of chlorinated byproducts, which may have their own toxicological profiles.

Indirect Photolysis via Hydroxyl Radicals

While direct photolysis is minimal, dioxybenzone can be degraded through indirect photolysis, a process initiated by photosensitizers that generate reactive oxygen species, particularly hydroxyl radicals (•OH). In aqueous environments, dissolved organic matter can act as a photosensitizer. The highly reactive hydroxyl radical can attack the aromatic rings of dioxybenzone, leading to the formation of hydroxylated intermediates and potentially ring-opening products.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the photochemical properties and degradation of dioxybenzone.

In Vitro Phototoxicity Testing using 3D Human Skin Models (EpiSkin™, EpiDerm™)

This protocol is based on the methodology used to assess the phototoxicity of dioxybenzone and its metabolites.

Objective: To determine the potential of a test substance to cause cytotoxicity in the presence of UV radiation.

Materials:

-

3D human skin models (e.g., EpiSkin™, EpiDerm™)

-

Assay medium

-

Test substance (dioxybenzone) dissolved in a suitable vehicle (e.g., ethanol)

-

Positive control (e.g., chlorpromazine)

-

Negative control (vehicle)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Isopropanol

-

Solar simulator with a controlled dose of UVA radiation

-

Plate reader

Procedure:

-

Pre-incubation: Culture the 3D skin models according to the manufacturer's instructions.

-

Dosing: Apply the test substance, positive control, and negative control to the surface of the skin models.

-

Incubation: Incubate the dosed models for a specified period (e.g., 24 hours).

-

Irradiation: Expose one set of dosed models to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). Keep a duplicate set in the dark.

-

Post-incubation: Incubate both irradiated and non-irradiated models for a further period (e.g., 18-24 hours).

-

MTT Assay:

-

Transfer the skin models to a multi-well plate containing MTT solution.

-

Incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Extract the formazan using isopropanol.

-

Measure the optical density of the extract using a plate reader.

-

-

Data Analysis: Calculate the cell viability for each treatment group relative to the negative control. A significant decrease in viability in the irradiated group compared to the non-irradiated group indicates phototoxicity.

OECD 432: In Vitro 3T3 NRU Phototoxicity Test

This is a standardized and validated in vitro method for assessing phototoxic potential.[1][7][8][9][10]

Objective: To identify the phototoxic potential of a test substance by comparing its cytotoxicity in the presence and absence of light.

Materials:

-

Balb/c 3T3 cells

-

Culture medium

-

Test substance

-

Neutral Red (NR) solution

-

Solar simulator

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed Balb/c 3T3 cells in 96-well plates and incubate for 24 hours to form a monolayer.

-

Pre-incubation: Treat the cells with a range of concentrations of the test substance for 1 hour.

-

Irradiation: Expose one plate to a non-cytotoxic dose of simulated sunlight, while keeping a duplicate plate in the dark.

-

Incubation: Incubate both plates for 24 hours.

-

Neutral Red Uptake Assay:

-

Incubate the cells with Neutral Red solution.

-

Wash the cells and extract the dye from viable cells.

-

Measure the absorbance of the extracted dye.

-

-

Data Analysis: Determine the IC50 values (concentration causing 50% reduction in viability) for both the irradiated and non-irradiated conditions. Calculate the Photo-Irritation-Factor (PIF) by dividing the IC50 of the non-irradiated cells by the IC50 of the irradiated cells. A PIF greater than a certain threshold (e.g., 5) indicates phototoxic potential.

Analysis of Dioxybenzone and its Metabolites by LC-MS/MS

This protocol outlines a general approach for the quantification of dioxybenzone and its metabolites in biological samples.[11][12][13][14][15]

Objective: To identify and quantify dioxybenzone and its degradation products in a complex matrix.

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Extraction: Extract dioxybenzone and its metabolites from the sample matrix (e.g., cell culture medium, tissue homogenate) using a suitable organic solvent (e.g., acetonitrile).

-

Concentration: Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Enzymatic Hydrolysis (for glucuronides): To quantify total dioxybenzone (parent + conjugated), a portion of the extract can be treated with β-glucuronidase to cleave the glucuronide conjugates.

-

-

LC Separation:

-

Inject the prepared sample onto the LC system.

-

Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) to separate the analytes.

-

-

MS/MS Detection:

-

Ionize the analytes using electrospray ionization (ESI) in either positive or negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for dioxybenzone and its metabolites.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

The photochemical properties and degradation pathways of dioxybenzone are complex and multifaceted. While it possesses effective UV-absorbing capabilities, its propensity to undergo metabolic activation into phototoxic glucuronide conjugates raises significant safety considerations. Furthermore, its degradation through reactions with environmental oxidants and indirect photolysis contributes to its environmental fate and potential impact. The experimental protocols detailed in this guide provide a framework for the continued investigation of dioxybenzone and other UV filters, enabling a more thorough understanding of their photochemistry and ensuring the development of safer and more effective photoprotective agents. Future research should aim to further elucidate the degradation products formed through indirect photolysis and to quantify the phototoxic potential of all major metabolites.

References

- 1. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Metabolism of Oxybenzone and Dioxybenzone to Phototoxins in Human Skin Cells - American Chemical Society - Figshare [acs.figshare.com]

- 6. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iivs.org [iivs.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. scispace.com [scispace.com]

- 15. youtube.com [youtube.com]

Dioxybenzone Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dioxybenzone in various organic solvents. The information is tailored for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental methodologies, and visual representations of relevant processes to support formulation and analytical development.

Quantitative Solubility of Dioxybenzone

The solubility of dioxybenzone, a widely used UV filter, is a critical parameter for the development of effective topical formulations and analytical methods. The following table summarizes the available quantitative and qualitative solubility data for dioxybenzone in a range of organic solvents at 25 °C.

| Solvent | Solubility ( g/100 mL) | Remarks |

| Ethanol (95%) | 21.4 - 21.8 | - |

| Isopropanol | 17 | - |

| Methyl Ethyl Ketone | 55.3 | - |

| Benzene | 46.6 | - |

| Carbon Tetrachloride | 22.2 | - |

| Propylene Glycol | 6.2 | - |

| n-Hexane | 1.5 - 2.3 | - |

| Ethylene Glycol | 3.0 | - |

| Toluene | Freely Soluble | Quantitative data not specified.[1] |

| Methanol | Slightly Soluble | Quantitative data not specified.[2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Quantitative data not specified.[2] |

| Water | Insoluble | Practically insoluble.[1][2] |

| Ethyl Acetate | Data not available | - |

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like dioxybenzone is crucial for pre-formulation studies. Standard methodologies involve creating a saturated solution and then quantifying the dissolved solute. Below are detailed experimental protocols that can be adapted for determining the solubility of dioxybenzone in various organic solvents.

Equilibrium Solubility Determination by the Shake-Flask Method

This is a conventional and widely accepted method for determining equilibrium solubility.

Materials and Apparatus:

-

Dioxybenzone (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of dioxybenzone to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of dioxybenzone.

-

Calculation: Calculate the solubility of dioxybenzone in the solvent based on the measured concentration and the dilution factor.

Gravimetric Method

This method is simpler and does not require a specific analytical instrument for quantification, but it may be less precise.

Materials and Apparatus:

-

Dioxybenzone (analytical standard)

-

Selected organic solvents

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solutions: Prepare saturated solutions of dioxybenzone in the chosen solvents as described in the shake-flask method (Steps 1 and 2).

-

Sample Collection: After equilibration and sedimentation, carefully withdraw a known volume or weight of the clear supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent completely in an oven or vacuum oven at a temperature that does not cause degradation of dioxybenzone.

-

Weighing the Residue: Once the solvent is fully evaporated, cool the container to room temperature in a desiccator and weigh it again. The difference in weight corresponds to the mass of dissolved dioxybenzone.

-

Calculation: Calculate the solubility as the mass of dioxybenzone per volume or mass of the solvent used.

Visualizations

Analytical Workflow for Dioxybenzone Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of dioxybenzone in a formulation, such as a sunscreen lotion, using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for HPLC analysis of dioxybenzone.

Ultrafast Energy Dissipation Pathway of Dioxybenzone

Upon absorption of UV radiation, dioxybenzone undergoes a series of rapid photophysical processes to dissipate the absorbed energy, thereby protecting the skin. This diagram illustrates a simplified representation of this energy dissipation pathway.

Caption: Energy dissipation pathway of dioxybenzone.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Dioxybenzone Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxybenzone, also known as Benzophenone-8, is an organic compound widely utilized as a broad-spectrum ultraviolet (UV) filter in sunscreens and other personal care products to protect the skin from the damaging effects of UVB and short-wave UVA radiation.[1][2] Chemically, it is a derivative of benzophenone, specifically (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone. This technical guide provides an in-depth overview of the core physical and chemical properties of dioxybenzone powder, complete with detailed experimental protocols and structured data for scientific and research applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of dioxybenzone powder are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of Dioxybenzone

| Property | Value | Source(s) |

| Appearance | Yellow to white or pale yellow crystalline powder | [3][4] |

| Molecular Formula | C₁₄H₁₂O₄ | [5] |

| Molar Mass | 244.24 - 244.25 g/mol | [1][2][3][4][5] |

| Melting Point | 65 - 75 °C | [1][2][3][6][7][8][9] |

| Boiling Point | 170 - 175 °C at 1 mmHg | [1][8][9] |

| Density | 1.38 g/cm³ | [1][2] |

| pKa (Strongest Acidic) | 6.78 | [6] |

Table 2: Solubility Profile of Dioxybenzone

| Solvent | Solubility | Source(s) |

| Water | Insoluble (< 0.1 mg/mL) | [1][2][5] |

| Ethanol | Moderately soluble | [1][2] |

| Isopropanol | Moderately soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [5] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥ 2.5 mg/mL | [5] |

| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [5] |

| 10% DMSO + 90% corn oil | ≥ 2.5 mg/mL | [5] |

Table 3: UV Absorption Characteristics of Dioxybenzone

| Parameter | Wavelength (nm) | Region | Source(s) |

| Primary Absorption Peak | 352 | UVA II | [10] |

| Secondary Absorption Peak | 290 | UVB | [10] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of dioxybenzone powder are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of finely ground dioxybenzone powder is introduced into a capillary tube, which is then sealed at one end. The powder is compacted by tapping the sealed end on a hard surface.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus, such as a Thiele tube or an automated digital instrument.

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[1][3][4][10]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of dioxybenzone powder is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Analysis: A sample of the clear supernatant is carefully removed and diluted. The concentration of dioxybenzone in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][11][12][13]

UV-Visible Absorption Spectrum Analysis

This protocol is used to determine the wavelengths at which dioxybenzone absorbs UV radiation, which is fundamental to its function as a sunscreen agent.

Methodology:

-

Solution Preparation: A standard solution of dioxybenzone is prepared in a suitable solvent (e.g., ethanol) at a known concentration.

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank solvent.

-

Measurement: The absorbance of the dioxybenzone solution is measured across the UV spectrum (typically 200-400 nm).

-

Data Analysis: The absorbance values are plotted against the corresponding wavelengths to generate the UV absorption spectrum. The wavelengths of maximum absorbance (λmax) are identified from the spectrum.[8][14][15][16][17]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For dioxybenzone, the phenolic hydroxyl groups contribute to its acidic character.

Methodology:

-

Solution Preparation: A solution of dioxybenzone is prepared in a suitable solvent mixture (e.g., acetonitrile-water).

-

Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the dioxybenzone solution. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[9][18][19][20][21]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a powerful technique for assessing the purity of dioxybenzone and quantifying it in formulations.

Methodology:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, for instance, a mixture of methanol (B129727) and water with a small amount of acid (e.g., acetic acid).[22][23]

-

Standard and Sample Preparation: Standard solutions of dioxybenzone at known concentrations and solutions of the test sample are prepared in the mobile phase or a suitable solvent.

-

Chromatographic Conditions: A C18 column is typically used for separation. The flow rate is set (e.g., 1.0 mL/min), and the detector wavelength is selected based on the UV absorbance of dioxybenzone (e.g., 313 nm or 330 nm).[22][23]

-

Analysis and Quantification: The standard and sample solutions are injected into the HPLC system. The retention time of the dioxybenzone peak is used for identification, and the peak area is used for quantification by comparing it to the calibration curve generated from the standards.

Experimental Workflows and Logical Relationships

The characterization of a chemical powder like dioxybenzone follows a logical progression of analyses to determine its identity, purity, and key properties.

References

- 1. pennwest.edu [pennwest.edu]

- 2. oecd.org [oecd.org]

- 3. byjus.com [byjus.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. filab.fr [filab.fr]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. thepsci.eu [thepsci.eu]

- 8. A new approach for the determination of sunscreen levels in seawater by ultraviolet absorption spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. clausiuspress.com [clausiuspress.com]

- 15. marian.hykucommons.org [marian.hykucommons.org]

- 16. iosrjournals.org [iosrjournals.org]

- 17. scielo.br [scielo.br]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 21. mdpi.com [mdpi.com]

- 22. fda.gov [fda.gov]

- 23. pharmacophorejournal.com [pharmacophorejournal.com]

Dioxybenzone CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxybenzone, also known by its chemical name (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone or as Benzophenone-8, is an organic compound widely utilized as a broad-spectrum ultraviolet (UV) filter in sunscreens and other personal care products.[1][2][3] It belongs to the benzophenone (B1666685) class of aromatic ketones and is effective in absorbing both UVB and short-wave UVA radiation, thereby protecting the skin from sun damage.[1][2][4] This technical guide provides an in-depth overview of dioxybenzone, covering its chemical and physical properties, synthesis, analytical methods, and biological activities, with a focus on its interaction with cellular signaling pathways.

Core Data

Chemical and Physical Properties

Dioxybenzone is a yellow powder at room temperature.[5] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers of Dioxybenzone

| Identifier | Value |

| CAS Number | 131-53-3 |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol [6] |

| IUPAC Name | (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone |

| Synonyms | Benzophenone-8, 2,2'-Dihydroxy-4-methoxybenzophenone |

Table 2: Physicochemical Properties of Dioxybenzone

| Property | Value |

| Melting Point | 68 °C |

| Boiling Point | 170-175 °C |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Moderately soluble in ethanol (B145695) and isopropanol |

| UV Absorption Maxima (λmax) | ~290 nm (UVB) and ~352 nm (UVA-II) |

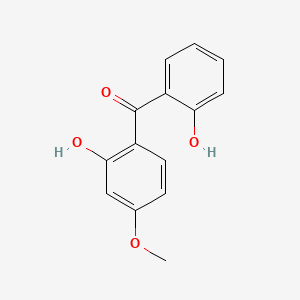

Molecular Structure

The molecular structure of dioxybenzone consists of a central ketone group attached to two phenyl rings. One phenyl ring is substituted with two hydroxyl groups and a methoxy (B1213986) group, which are crucial for its UV-absorbing properties.

Caption: Chemical structure of Dioxybenzone.

Experimental Protocols

Synthesis of Dioxybenzone via Friedel-Crafts Acylation

The synthesis of benzophenone derivatives like dioxybenzone is commonly achieved through a Friedel-Crafts acylation reaction.[7][8][9] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Materials:

-

Resorcinol (B1680541) monomethyl ether (3-methoxyphenol)

-

2-Hydroxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve resorcinol monomethyl ether in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

In a separate dropping funnel, dissolve 2-hydroxybenzoyl chloride in anhydrous dichloromethane.

-

Add the 2-hydroxybenzoyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude dioxybenzone by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield dioxybenzone as a yellow powder.

Analytical Determination of Dioxybenzone in Cosmetic Formulations by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of dioxybenzone in sunscreen and other cosmetic products.[10][11][12]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 90:10 v/v) is often employed.[10] The mobile phase should be filtered and degassed before use.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection Wavelength: The UV detector should be set to the absorption maximum of dioxybenzone, which is around 330 nm.[10][12]

-

Injection Volume: Typically 10-20 µL.

Sample Preparation:

-

Accurately weigh a known amount of the cosmetic product (e.g., sunscreen lotion) into a volumetric flask.

-

Add a suitable solvent, such as methanol or a mixture of methanol and water, to dissolve the sample.[13]

-

Sonicate the mixture for a specified period (e.g., 15-30 minutes) to ensure complete extraction of dioxybenzone.[13][14]

-

Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Quantification: A standard calibration curve is prepared by injecting known concentrations of a dioxybenzone reference standard. The concentration of dioxybenzone in the sample is then determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Recent studies have indicated that dioxybenzone and its metabolites can exhibit biological activity, particularly concerning endocrine disruption and inflammatory responses.[1][15][16]

Estrogenic Effect of Dioxybenzone Metabolites

In vivo and in vitro studies have shown that dioxybenzone can be metabolized into more active compounds.[17][18] Two major metabolites, M1 (formed by demethylation) and M2 (formed by hydroxylation), have been identified.[17][18] These metabolites have been shown to bind to the estrogen receptor α (ERα), leading to an enhanced estrogenic effect compared to the parent compound.[17][18] This interaction can trigger downstream signaling events typically associated with estrogen, potentially leading to endocrine-disrupting effects.[17][18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dioxybenzone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Dioxybenzone - Wikipedia [en.wikipedia.org]

- 6. Dioxybenzone - MedChem Express [bioscience.co.uk]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistryjournals.net [chemistryjournals.net]

- 9. benchchem.com [benchchem.com]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

- 11. fda.gov [fda.gov]

- 12. scispace.com [scispace.com]

- 13. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Dioxybenzone triggers enhanced estrogenic effect via metabolic activation: in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Deep Dive: Modeling the Estrogenic Activity of Dioxybenzone

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the estrogenic activity of dioxybenzone, a common UV filter in sunscreens and personal care products. As concerns over potential endocrine-disrupting chemicals grow, computational approaches have become invaluable for predicting and characterizing the interaction of xenobiotics with hormonal pathways. This document details the key in silico techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) models, applied to dioxybenzone and its metabolites. Furthermore, it presents a summary of in vitro and in vivo experimental data that validate these computational models. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of the current state of knowledge and the methodologies to assess the estrogenic potential of dioxybenzone.

Introduction

Dioxybenzone (benzophenone-8) is an organic compound widely used as a UV filter to protect the skin from the harmful effects of solar radiation. Its widespread use has led to its detection in various environmental matrices and human tissues, raising concerns about its potential to act as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's endocrine system by mimicking or blocking natural hormones, potentially leading to adverse health effects. One of the primary concerns is the potential for dioxybenzone and its metabolites to exhibit estrogenic activity by interacting with estrogen receptors (ERs), particularly the alpha subtype (ERα).

In silico modeling offers a rapid, cost-effective, and ethically sound approach to screen and characterize the estrogenic potential of compounds like dioxybenzone. These computational methods can predict the binding affinity of a compound to a target receptor, elucidate the molecular interactions driving this binding, and model the dynamic behavior of the ligand-receptor complex. This guide will delve into the core in silico techniques used to investigate the estrogenic activity of dioxybenzone, supplemented with validating experimental data.

In Silico Modeling of Dioxybenzone-Estrogen Receptor Interaction

The primary mechanism by which dioxybenzone is thought to exert estrogenic effects is through direct interaction with the ligand-binding pocket (LBP) of the estrogen receptor. In silico methods are instrumental in dissecting this interaction at a molecular level.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a valuable tool for virtual screening and for understanding the binding mode of a ligand.

This protocol outlines a general procedure for docking dioxybenzone and its metabolites to the human estrogen receptor alpha (hERα) using AutoDock, a widely used docking software.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the hERα ligand-binding domain (LBD) from the Protein Data Bank (PDB). A common choice is the structure complexed with estradiol (B170435) (e.g., PDB ID: 1A52) or an antagonist like 4-hydroxytamoxifen (B85900) (e.g., PDB ID: 3ERT).

-

Prepare the protein using AutoDockTools (ADT): remove water molecules and co-crystallized ligands, add polar hydrogens, and assign Kollman charges.

-

-

Ligand Preparation:

-

Obtain the 3D structures of dioxybenzone and its major metabolites, M1 (demethylated) and M2 (hydroxylated), from a chemical database like PubChem.

-

Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate 3D coordinates and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

-

In ADT, assign Gasteiger charges and define the rotatable bonds of the ligands.

-

-

Grid Box Generation:

-

Define a grid box that encompasses the entire ligand-binding pocket of ERα. The grid box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the PDB structure.

-

Typical grid parameters for ERα in AutoDock are a grid box of 40 x 40 x 40 Å with a spacing of 0.375 Å. The specific center coordinates will depend on the chosen PDB structure. For example, for PDB ID: 3ERT, the center might be set to x=27.432, y=-2.033, z=26.269.[1]

-

-

Docking Simulation:

-

Run the docking simulation using the Lamarckian Genetic Algorithm (LGA) in AutoDock.

-

Set the number of docking runs to 100 to ensure thorough conformational sampling.

-

Other parameters are typically kept at their default values.

-

-

Analysis of Results:

-

Analyze the docking results by clustering the docked conformations.

-

The best binding pose is typically the one with the lowest binding energy from the most populated cluster.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or VMD.

-

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Dioxybenzone | Not explicitly reported | Glu353, Arg394, Leu387 |

| Metabolite M1 | Not explicitly reported (predicted to be lower than dioxybenzone) | Leu387, Glu353 |

| Metabolite M2 | Not explicitly reported (predicted to be lower than dioxybenzone) | Glu353 |

Table 1: Predicted Binding Affinities and Interactions from Molecular Docking.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the calculation of binding free energies.

This protocol provides a general workflow for performing an MD simulation of the dioxybenzone-ERα complex using GROMACS, a popular MD simulation package.

-

System Preparation:

-

Start with the best-docked pose of the dioxybenzone-ERα complex obtained from molecular docking.

-

Choose a suitable force field, such as AMBER FF99SB for the protein and the General Amber Force Field (GAFF) for the ligand. Ligand parameters can be generated using tools like Antechamber.

-

Solvate the complex in a periodic box of water (e.g., TIP3P water model).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) to achieve the correct density. The restraints on the protein and ligand are gradually released during this phase.

-

-

-

Production MD:

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF)).

-

Analyze the protein-ligand interactions over time, such as hydrogen bond occupancy.

-

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

A study on dioxybenzone and its metabolites M1 and M2 revealed that the metabolites have a reduced binding free energy with the ERα ligand-binding domain compared to the parent compound.[4][5] This suggests a more stable interaction and potentially higher estrogenic activity for the metabolites.

| Compound | Calculated Binding Free Energy (kcal/mol) | Key Hydrogen Bond Interactions |

| Dioxybenzone | Not explicitly reported | - |

| Metabolite M1 | Not explicitly reported (reduced compared to dioxybenzone) | Leu387 |